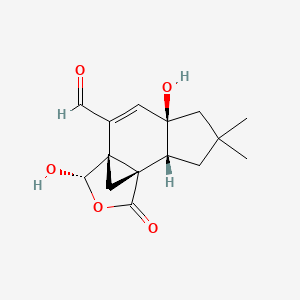![molecular formula C13H18N2O4 B1141479 (2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 101265-94-5](/img/structure/B1141479.png)
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves highly diastereoselective formation steps. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in HIV protease inhibitors, was achieved through cyanohydrin formation of (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin in the presence of trimethyl-aluminum as a crucial step (Shibata, Itoh, & Terashima, 1998). These synthetic routes highlight the complexity and precision required in synthesizing structurally related amino acids and derivatives.
Molecular Structure Analysis
Structural investigation of related compounds, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, reveals insights into the stabilization and stereochemistry of such molecules. X-ray single crystal diffraction analysis provides detailed information on molecular orientation and intramolecular interactions (Chen et al., 2016). These studies are crucial for understanding the three-dimensional arrangement and potential reactivity patterns of the compound .
Chemical Reactions and Properties
Chemical reactions involving amino acid derivatives often highlight their reactivity towards specific synthesis or modification pathways. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids, with variations in the heteroaryl group, demonstrate the versatility of these compounds in synthesis, showing a wide range of yields and conditions for achieving desired modifications (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Physical Properties Analysis
The physical properties of amino acid derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Studies on compounds like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid provide insights into their crystallization, molecular interactions, and stability, facilitating the understanding of their behavior in different environments (Venkatesan et al., 2016).
Aplicaciones Científicas De Investigación
Antifungal Tripeptides : This compound was studied as part of a group of new antifungal tripeptides. Its molecular properties and structures were calculated using conceptual density functional theory, aiding in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Asymmetric Synthesis : Research on the asymmetric synthesis of related fluorinated l-tyrosines included the study of this compound. This work is significant in the field of organic chemistry and pharmaceuticals (Monclus, Masson, & Luxen, 1995).
Binary Diffusion Coefficients : The diffusion coefficients of this amino acid in binary aqueous solutions were measured. This research is important for understanding the behavior of such compounds in solution, which is relevant in both chemistry and biochemistry (Umecky et al., 2013).
Pharmaceutical Applications : A study synthesized novel derivatives of this amino acid and evaluated them for antioxidant, anti-inflammatory, and antiulcer activity. This highlights its potential applications in the development of new pharmaceuticals (Subudhi & Sahoo, 2011).
Radiation-Induced Hydrogels Modification : Research involving the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including this amino acid, showcased its potential in medical applications due to its impact on the antibacterial and antifungal properties of these hydrogels (Aly & El-Mohdy, 2015).
Safety And Hazards
The safety and hazards associated with a compound are important for handling and disposal. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound.
Direcciones Futuras
The future directions of a compound’s research can provide insights into potential applications and areas of interest. Unfortunately, I couldn’t find specific information on the future directions of this compound’s research.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-10(14)12(17)15-11(13(18)19)7-8-3-5-9(16)6-4-8/h3-6,10-11,16H,2,7,14H2,1H3,(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDOETDMJHDGGV-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Abu-Tyr-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)



![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)


![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)
![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)
